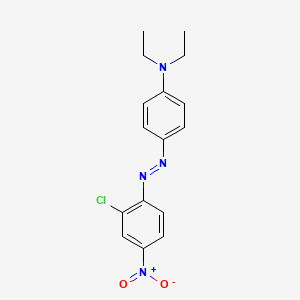![molecular formula H4Ni3O9Si2 B15178590 Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) CAS No. 12519-85-6](/img/structure/B15178590.png)
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) is a heterocyclic organic compound with the molecular formula H4Ni3O9Si2 and a molecular weight of 380.277560 g/mol . This compound is known for its unique structure, which includes nickel, hydroxide, and disilicate components. It is primarily used in experimental and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) typically involves the reaction of nickel salts with silicate sources under controlled conditions. The reaction is carried out in an aqueous medium, where nickel(II) ions react with orthosilicate ions to form the trinickelate complex. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and silicate sources. The reaction is conducted in large reactors with precise control over reaction parameters to achieve high yield and purity of the compound.
化学反应分析
Types of Reactions
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel complexes.
Substitution: The hydroxide and silicate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with substituted ligands.
科学研究应用
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other nickel complexes.
Biology: Investigated for its potential use in biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving nickel deficiency.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings and catalysts.
作用机制
The mechanism of action of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through coordination bonds, altering their activity and function. The pathways involved include the modulation of redox reactions and the stabilization of reactive intermediates.
相似化合物的比较
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) can be compared with other nickel-silicate complexes:
Nickel orthosilicate: Similar structure but lacks the hydroxide component.
Nickel disilicate: Contains two silicate groups but different coordination environment.
Nickel hydroxide: Contains hydroxide but lacks silicate groups.
The uniqueness of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) lies in its combination of nickel, hydroxide, and silicate components, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
12519-85-6 |
|---|---|
分子式 |
H4Ni3O9Si2 |
分子量 |
380.28 g/mol |
IUPAC 名称 |
hydron;nickel(2+);hydroxide;disilicate |
InChI |
InChI=1S/3Ni.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4;/p+2 |
InChI 键 |
BUISLYBGLXDIMJ-UHFFFAOYSA-P |
规范 SMILES |
[H+].[H+].[H+].[OH-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


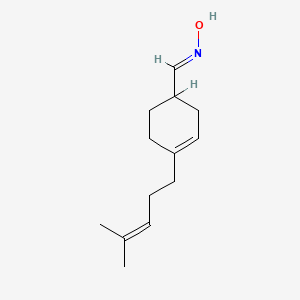

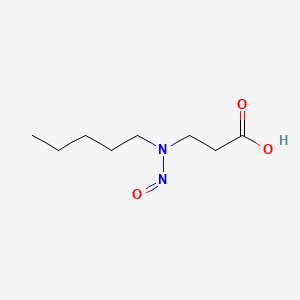

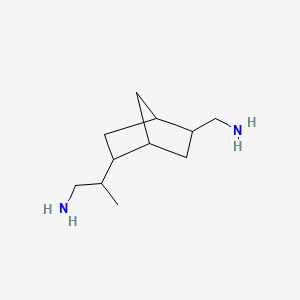
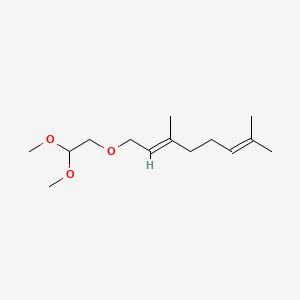
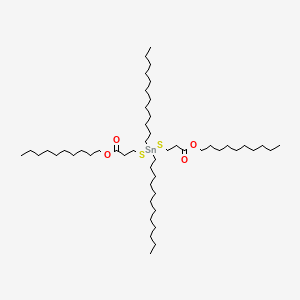

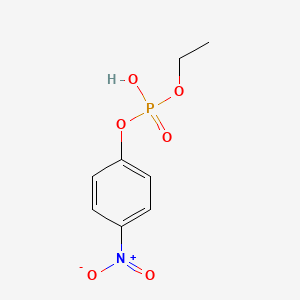

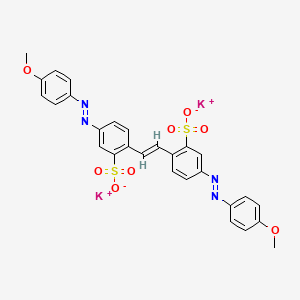

![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
